3,4-dimethoxy-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide
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Overview
Description
3,4-dimethoxy-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide is a complex organic compound that features a pyridazine ring substituted with a pyrrolidine group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of multiple functional groups, including methoxy, pyrrolidine, and benzamide, allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide or oxygen in the air can be used as oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups can yield aldehydes or carboxylic acids, while reduction of nitro groups can yield amines .
Scientific Research Applications
3,4-dimethoxy-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various pharmacological effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The pyridazine ring can interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyridazinone derivatives: These compounds share the pyridazine core and exhibit similar pharmacological properties.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring are known for their bioactivity and are used in drug discovery.
Uniqueness
3,4-dimethoxy-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and pyrrolidine groups enhances its potential as a versatile pharmacophore .
Properties
IUPAC Name |
3,4-dimethoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-29-20-10-8-17(15-21(20)30-2)23(28)24-18-7-5-6-16(14-18)19-9-11-22(26-25-19)27-12-3-4-13-27/h5-11,14-15H,3-4,12-13H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAMEOXOALWWPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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